"synthesis of Methyl 6-aminohexanoate hydrochloride"
"synthesis of Methyl 6-aminohexanoate hydrochloride"
An In-depth Technical Guide to the Synthesis of Methyl 6-aminohexanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-aminohexanoate hydrochloride, also known as methyl 6-aminocaproate hydrochloride, is a valuable chemical intermediate. It serves as a reagent in the synthesis of hydroxamates, which are investigated as potential cancer therapeutics due to their role as inhibitors of Human Histone Deacetylase (HDAC).[1][2] Additionally, it is utilized as a spacer unit in solution-phase peptide synthesis.[1][2][3] This document provides a comprehensive technical overview of the primary synthetic routes to Methyl 6-aminohexanoate hydrochloride, with a focus on the widely employed Fischer esterification of 6-aminohexanoic acid. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in their synthetic endeavors.
Synthetic Pathways Overview
The synthesis of Methyl 6-aminohexanoate hydrochloride is most commonly achieved through the acid-catalyzed esterification (Fischer esterification) of 6-aminohexanoic acid with methanol.[4][5][6] The hydrochloric acid component serves both as the catalyst for the esterification and as the agent to form the hydrochloride salt of the amine, which conveniently protects the amino group from side reactions and improves the product's crystallinity and stability.
Several methods exist to introduce the acid catalyst, leading to slight variations in the protocol. The principal routes are:
-
Method A: Reaction with Thionyl Chloride (SOCl₂) in Methanol.
-
Method B: Reaction with Hydrogen Chloride (HCl) gas in Methanol.
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Method C: Reaction with Trimethylchlorosilane (TMSCl) in Methanol.
An alternative, though less common, approach involves the enzymatic synthesis from ε-caprolactone.[7] Another pathway begins with the hydrolysis of ε-caprolactam to form 6-aminohexanoic acid, which is then subjected to Fischer esterification.[8][9][10]
This guide will focus on the prevalent Fischer esterification methods.
Core Synthesis: Fischer Esterification of 6-Aminohexanoic Acid
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6] The reaction produces an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.[5]
General Reaction Scheme
6-Aminohexanoic AcidMethanolMethyl 6-aminohexanoate hydrochlorideWater
Experimental Protocols and Data
The following sections detail the specific protocols for the synthesis of Methyl 6-aminohexanoate hydrochloride using different acid sources.
Protocol A: Synthesis using Thionyl Chloride
This method utilizes thionyl chloride, which reacts with methanol in situ to generate HCl and methyl sulfite. The generated HCl then catalyzes the esterification.
Experimental Protocol:
-
A suspension of 6-aminohexanoic acid (1.0 eq.) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Thionyl chloride (1.4 eq.) is added dropwise to the stirred suspension, maintaining the temperature at 0 °C.[1][11]
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[1][11]
-
Following the reaction period, the solvent and any unreacted thionyl chloride are removed by distillation under reduced pressure (rotary evaporation).[1][11]
-
The resulting solid residue is the desired product, Methyl 6-aminohexanoate hydrochloride.
Quantitative Data Summary (Method A)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 6-Aminohexanoic acid | [1][11] |
| Reagent | Thionyl chloride (SOCl₂) | [1][11] |
| Solvent | Methanol | [1][11] |
| Molar Ratio | 1.4 eq. SOCl₂ per 1.0 eq. acid | [1][11] |
| Temperature | 0 °C to Room Temperature | [1][11] |
| Reaction Time | Overnight | [1][11] |
| Workup | Distillation under reduced pressure |[1][11] |
Protocol B: Synthesis using Hydrogen Chloride Gas
This is a direct method where HCl gas is bubbled through the methanolic solution of the starting material.
Experimental Protocol:
-
Dissolve 6-aminohexanoic acid (e.g., 20.0 g, 152 mmol) in methanol (e.g., 250 ml) in a suitable flask.[11]
-
Bubble hydrogen chloride gas rapidly through the solution for 2-3 minutes.[11]
-
Stir the mixture at room temperature (15-25 °C) for 3 hours.[11]
-
Concentrate the reaction mixture by rotary evaporation to afford the product as a white solid.[11]
Quantitative Data Summary (Method B)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 6-Aminohexanoic acid (20.0 g) | [11] |
| Reagent | Hydrogen Chloride (gas) | [11] |
| Solvent | Methanol (250 ml) | [11] |
| Temperature | 15-25 °C | [11] |
| Reaction Time | 3 hours | [11] |
| Workup | Concentration | [11] |
| Yield | 99% (27.5 g) |[11] |
Protocol C: Synthesis using Trimethylchlorosilane (TMSCl)
Trimethylchlorosilane reacts with methanol to generate HCl in situ, providing a convenient alternative to using corrosive HCl gas or thionyl chloride.
General Experimental Protocol:
-
Place 6-aminohexanoic acid (0.1 mol) in a round-bottom flask.[12]
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.[12]
-
Add methanol (100 mL) to the mixture.[12]
-
Stir the resulting solution or suspension at room temperature.[12]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[12]
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the final product.[12]
Quantitative Data Summary (Method C)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 6-Aminohexanoic acid (0.1 mol) | [12] |
| Reagent | Trimethylchlorosilane (TMSCl) | [12] |
| Solvent | Methanol (100 mL) | [12] |
| Molar Ratio | 2.0 eq. TMSCl per 1.0 eq. acid | [12] |
| Temperature | Room Temperature | [12] |
| Workup | Concentration on a rotary evaporator |[12] |
Product Characterization Data
The synthesized Methyl 6-aminohexanoate hydrochloride is typically a white to off-white powder or crystalline solid.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [11][13] |
| Molecular Weight | 181.66 g/mol | [11][13] |
| Appearance | White powder or crystals | |
| Melting Point | 117-124 °C | [2] |
| ¹H-NMR (DMSO) | δ 9.35 (1H, broad t), 3.57 (3H, s), 3.14 (2H, quartet), 2.28 (2H, t), 1.48 (4H, multiplet), 1.23 (2H, multiplet) | [11] |
| ¹H-NMR (Unspecified) | δ 3.62 (s, 3H), 2.93 (t, 2H), 2.35 (t, 2H), 1.61-1.55 (m, 4H), 1.33 (m, 2H) | [12] |
| ¹³C-NMR | δ 177.4, 52.3, 39.4, 33.5, 26.5, 25.2, 23.8 | [12] |
| Assay | ≥99.0% (AT) |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general experimental workflow for the Fischer esterification synthesis of Methyl 6-aminohexanoate hydrochloride.
Caption: General workflow for the synthesis of Methyl 6-aminohexanoate hydrochloride.
Fischer Esterification Reaction Mechanism
This diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism. All steps are reversible.
Caption: Mechanism of the acid-catalyzed Fischer esterification reaction.
References
- 1. METHYL 6-AMINOCAPROATE HYDROCHLORIDE | 1926-80-3 [chemicalbook.com]
- 2. METHYL 6-AMINOCAPROATE HYDROCHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Methyl 6-aminohexanoate = 99.0 AT 1926-80-3 [sigmaaldrich.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 11. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl 6-aminohexanoate hydrochloride | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]
